Ophiopogonin A
Description
Ophiopogonin A is a steroidal saponin derived from Ophiopogon japonicus (Maidong), a traditional Chinese medicinal herb. It exhibits significant pharmacological activities, including anti-inflammatory, antioxidant, and organ-protective effects. Notably, this compound alleviates hemorrhagic shock (HS)-induced renal injury by activating the Nrf2/ERK signaling pathway, reducing oxidative stress, and suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) . Its mechanisms involve enhancing Nrf2 expression, which regulates redox homeostasis, and promoting ERK phosphorylation to mitigate cellular apoptosis .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonin A involves multiple steps, starting from the extraction of the raw material, Ophiopogon japonicus. The process typically includes the following steps:
Extraction: The tuberous roots of Ophiopogon japonicus are extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated from the purified extract through crystallization or other separation methods.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures higher yields and purity of the compound. Techniques such as supercritical fluid extraction and large-scale chromatography are employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
Ophiopogonin A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Cardioprotective Mechanism: this compound activates the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in protecting cardiac cells from ischemic injury.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Classification
Ophiopogonin A belongs to the steroidal saponin family, characterized by a spirostane-type aglycone core linked to sugar moieties. Key structural analogs include:
- Ophiopogonin D : A closely related saponin with a similar aglycone but differing in glycosylation patterns.
- Ophiopogonin D’ : A stereoisomer of Ophiopogonin D, with distinct cytotoxic properties.
- Homoisoflavonoids (e.g., methylophiopogonanone A/B): Smaller flavonoid derivatives lacking the saponin backbone .
Table 1: Cytotoxic Activity Against A2780 Ovarian Cancer Cells
Key Findings :
- Ophiopogonin D’ exhibits the strongest cytotoxicity, likely due to its stereochemical configuration enhancing cellular uptake or target binding .
- This compound ’s cytotoxic effects remain underexplored, though its primary focus is anti-inflammatory/antioxidant roles .
Table 2: Anti-Inflammatory and Organ-Protective Mechanisms
Key Findings :
Pharmacokinetic and Bioavailability Considerations
Neuroprotective and Antioxidant Effects
- This compound : Reduces oxidative stress in renal cells via Nrf2-mediated glutathione synthesis .
- Ophiopogonin D : Protects against cardiomyocyte apoptosis via antioxidant pathways .
- Spicatoside A (another Ophiopogon compound): Enhances neurite outgrowth via ERK/PI3K-Akt pathways, a mechanism partially shared with this compound .
Biological Activity
Ophiopogonin A (OPA) is a significant bioactive compound derived from Ophiopogon japonicus, a traditional medicinal herb widely used in Asian medicine. This compound has garnered attention for its diverse pharmacological effects, particularly in the realms of renal protection, anti-inflammatory responses, and potential anti-cancer properties. This article provides a comprehensive overview of the biological activities of OPA, supported by recent research findings, case studies, and data tables.
1. Renal Protection
Recent studies have highlighted the protective effects of OPA against renal injury induced by hemorrhagic shock (HS). In a study utilizing a rat model, OPA was shown to significantly mitigate HS-induced renal damage. Key findings include:
- Histological Analysis : OPA treatment resulted in reduced tissue damage and apoptosis as evidenced by Hematoxylin and Eosin (HE) and TUNEL staining.
- Biomarker Levels : OPA dose-dependently decreased levels of blood urea nitrogen (BUN), creatinine (Cr), kidney injury molecule-1 (KIM-1), and neutrophil gelatinase-associated lipocalin (NGAL) in kidney tissues of HS rats .
| Parameter | Control Group | HS Group | OPA Treatment |
|---|---|---|---|
| BUN (mg/dL) | 15 ± 2 | 45 ± 5 | 25 ± 3 (high dose) |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 2.0 ± 0.3 | 1.0 ± 0.2 (high dose) |
| KIM-1 (mRNA expression) | Low | High | Reduced with OPA |
| NGAL (mRNA expression) | Low | High | Reduced with OPA |
2. Anti-Inflammatory Activity
OPA has demonstrated potent anti-inflammatory properties. In vitro studies indicated that OPA could inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in hypoxia-induced HK-2 cells . This suggests that OPA may effectively modulate inflammation in renal tissues under stress.
Research indicates that OPA may exhibit anti-cancer effects through various mechanisms:
- Induction of Apoptosis : In cancer cell lines, OPA has been shown to promote apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : Studies have reported that OPA can induce G2/M phase arrest in cancer cells, leading to inhibited cell proliferation.
In a specific study on renal cancer cells, OPA treatment resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Case Study: Hemorrhagic Shock-Induced Renal Injury
In a controlled experiment involving rats subjected to hemorrhagic shock, the administration of OPA revealed the following outcomes:
Q & A
Basic Research Questions
Q. What experimental models (in vitro/in vivo) are most appropriate for initial pharmacological screening of Ophiopogonin A?
- Methodological Guidance : Use the PICO framework to define:
- Population : Specific cell lines (e.g., RAW264.7 macrophages for inflammation) or animal models (e.g., ischemia-reperfusion injury rats).
- Intervention : Dose ranges (e.g., 1–50 μM in vitro; 10–100 mg/kg in vivo) and administration routes (oral, intraperitoneal).
- Comparison : Positive controls (e.g., dexamethasone for anti-inflammatory assays).
- Outcome : Quantifiable endpoints (e.g., TNF-α reduction, apoptosis markers).
Validate models using prior literature and pilot studies to ensure relevance to human pathophysiology .
Q. How can researchers standardize extraction protocols for this compound to ensure reproducibility?
- Methodological Guidance :
- Solvent selection : Ethanol-water mixtures (70–80% ethanol) optimize yield while preserving structural integrity .
- Chromatography : Use HPLC-PDA or LC-MS for purity assessment, with C18 columns and gradient elution (e.g., acetonitrile/water).
- Documentation : Report extraction time, temperature, and solvent ratios in detail to enable replication .
Q. What are the common pitfalls in interpreting this compound’s pharmacokinetic data?
- Methodological Guidance :
- Bioavailability challenges : Address low oral absorption using pharmacokinetic enhancers (e.g., piperine) or nanoformulations.
- Metabolite interference : Use tandem mass spectrometry (LC-MS/MS) to distinguish parent compounds from metabolites.
- Species differences : Cross-validate findings between rodent and human hepatocyte models .
Advanced Research Questions
Q. How can contradictory findings about this compound’s dual pro-apoptotic and anti-inflammatory roles be resolved?
- Methodological Guidance :
- Context-dependent mechanisms : Design dose-response studies to identify threshold effects (e.g., apoptosis induction at >50 μM vs. anti-inflammatory activity at <20 μM).
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (SWATH-MS) to map signaling pathways (e.g., NF-κB vs. caspase-3 activation).
- Temporal analysis : Use time-lapse imaging to track dynamic cellular responses .
Q. What statistical frameworks are robust for analyzing batch-to-batch variability in this compound phytochemical studies?
- Methodological Guidance :
- Mixed-effects models : Account for batch as a random effect while testing fixed effects (e.g., dose, exposure time).
- Multivariate analysis : Use PCA to identify batch-associated outliers in metabolomic datasets.
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to minimize variability during extraction .
Q. How should systematic reviews on this compound’s cardioprotective effects be structured to address bias?
- Methodological Guidance :
- PRISMA adherence : Define inclusion/exclusion criteria (e.g., in vivo studies with ischemia-reperfusion models).
- Risk-of-bias assessment : Use SYRCLE’s tool for animal studies to evaluate blinding, randomization, and outcome reporting.
- Meta-regression : Explore heterogeneity via covariates (e.g., species, intervention duration) .
Q. What strategies validate this compound’s target engagement in complex biological systems?
- Methodological Guidance :
- Chemical proteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes.
- CRISPR-Cas9 knockouts : Validate hypothesized targets (e.g., SIRT1) in gene-edited cell lines.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
Methodological Frameworks for Data Interpretation
- Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
- Reproducibility : Share raw data (e.g., NMR spectra, dose-response curves) in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
